(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone
Overview
Description
JWH 016, formally known as (1-butyl-2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone, is a synthetic cannabinoid. It is part of a class of compounds that mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. JWH 016 is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
The synthesis of JWH 016 involves the reaction of 1-naphthoyl chloride with 1-butyl-2-methylindole in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or chromatography to achieve a high level of purity .
Chemical Reactions Analysis
JWH 016 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to reduced forms of the compound.
Substitution: JWH 016 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Scientific Research Applications
JWH 016 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Employed in studies to understand the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based medications.
Mechanism of Action
JWH 016 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH 016 activates intracellular signaling pathways that lead to its psychoactive and physiological effects .
Comparison with Similar Compounds
JWH 016 is similar to other synthetic cannabinoids such as JWH 018 and JWH 073. it possesses unique structural features that differentiate it from these compounds. For instance, JWH 016 has a 2-methylated indole ring and a shorter methylene chain compared to JWH 018. These structural differences result in variations in their binding affinities and pharmacological effects .
Similar Compounds
- JWH 018
- JWH 073
- JWH 019
- JWH 122
- JWH 210
These compounds share a common core structure but differ in their side chains and functional groups, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXRHYJSCZFHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016346 | |
Record name | JWH-016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-09-3 | |
Record name | JWH 016 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155471-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-016 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-016 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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